

# Generating Intestinal Organoids: A Step-by-Step Protocol for Researchers

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## Application Note

This document provides a comprehensive, step-by-step protocol for the generation of intestinal organoids from primary tissues. Intestinal organoids are three-dimensional structures derived from intestinal stem cells that self-organize to recapitulate the architecture and function of the intestinal epithelium. These "mini-guts" in a dish have become an invaluable tool for studying intestinal development, disease modeling, drug screening, and personalized medicine. This protocol is intended for researchers, scientists, and drug development professionals.

## Introduction

The intestinal epithelium is a highly regenerative tissue maintained by Lgr5+ intestinal stem cells (ISCs) residing at the base of the crypts of Lieberkühn. The discovery that these stem cells can be isolated and cultured in a 3D extracellular matrix, such as Matrigel, supplemented with specific growth factors has revolutionized gastrointestinal research. This protocol details the critical steps for successful intestinal organoid culture, from tissue isolation to long-term maintenance and passaging.

The establishment and maintenance of intestinal organoids rely on the precise manipulation of key signaling pathways that govern ISC self-renewal and differentiation. The Wnt, R-spondin, and Noggin signaling pathways are central to this process. Wnt signaling is crucial for stem cell proliferation, while R-spondins potentiate the Wnt pathway.[1][2] Noggin, an antagonist of Bone Morphogenetic Protein (BMP) signaling, prevents premature differentiation of the stem cells.[2]

## Experimental Protocols

This protocol is a synthesis of established methods and provides a robust framework for generating intestinal organoids.[3][4][5] Specific adaptations may be required depending on the tissue source (e.g., human vs. mouse, small intestine vs. colon) and experimental goals.

### I. Isolation of Intestinal Crypts

This initial and critical phase involves the isolation of intestinal crypts containing the essential stem cells.

Materials:

- Fresh intestinal tissue (e.g., mouse small intestine or human biopsy)
- Cold PBS (Phosphate-Buffered Saline) without  $\text{Ca}^{++}/\text{Mg}^{++}$
- Gentle Cell Dissociation Reagent or 2 mM EDTA in PBS
- DMEM/F-12 with 15 mM HEPES
- 1% BSA in PBS
- 70  $\mu\text{m}$  cell strainer
- 15 mL and 50 mL conical tubes
- Surgical scissors and forceps
- Petri dishes

Procedure:

- Tissue Collection and Preparation:
  - Collect fresh intestinal tissue in a 50 mL conical tube containing cold PBS.[5] All subsequent steps should be performed on ice to maintain tissue viability.
  - Transfer the tissue to a petri dish with fresh, cold PBS.

- Open the intestine longitudinally and wash thoroughly with cold PBS to remove luminal contents.[\[6\]](#) This can be done by gentle shaking or flushing with a syringe.[\[7\]](#)
- Cut the intestine into small, 2-5 mm pieces using sterile scissors.[\[6\]](#)
- Crypt Isolation:
  - Transfer the tissue fragments to a 15 mL conical tube.
  - Wash the fragments repeatedly with cold PBS by gentle inversion and allowing the tissue to settle by gravity, aspirating the supernatant each time. Repeat until the supernatant is clear (typically 15-20 times for mouse small intestine).[\[8\]](#)
  - Add 10 mL of Gentle Cell Dissociation Reagent or 2 mM EDTA in PBS and incubate on a rocking platform for 30 minutes on ice.[\[9\]](#)
  - After incubation, vigorously pipette the suspension up and down 20 times with a 10 mL serological pipette to release the crypts from the tissue.[\[9\]](#)
  - Allow the larger tissue fragments to settle for 1-2 minutes.
  - Carefully collect the supernatant, which is enriched with intestinal crypts, and pass it through a 70  $\mu$ m cell strainer into a fresh 50 mL conical tube.[\[9\]](#)
  - Centrifuge the filtered suspension at 290 x g for 5 minutes at 4°C to pellet the crypts.[\[10\]](#)
  - Carefully aspirate the supernatant, leaving the crypt pellet.

## II. Embedding Crypts in Matrigel and Seeding

The isolated crypts are embedded in an extracellular matrix to provide the necessary scaffold for 3D growth.

Materials:

- Isolated crypt pellet

- Corning® Matrigel® Growth Factor Reduced (GFR) Basement Membrane Matrix, Phenol Red-Free (kept on ice)
- Pre-warmed 24-well tissue culture-treated plates
- Micropipettes and pre-chilled tips

Procedure:

- Crypt Resuspension:
  - Resuspend the crypt pellet in an appropriate volume of ice-cold Matrigel. A typical density is 200-500 crypts per 50  $\mu$ L of Matrigel.[\[6\]](#)
  - Gently mix the crypts with the Matrigel by pipetting up and down, avoiding the introduction of air bubbles.
- Seeding:
  - Carefully dispense a 50  $\mu$ L drop (dome) of the crypt-Matrigel suspension into the center of each well of a pre-warmed 24-well plate.[\[11\]](#)
  - Place the plate in a 37°C incubator for 15-20 minutes to allow the Matrigel to polymerize.  
[\[6\]](#)

### III. Organoid Culture and Maintenance

Once seeded, the organoids are cultured in a specialized medium containing essential growth factors.

Materials:

- IntestiCult™ Organoid Growth Medium or a custom formulation (see table below)
- Cell culture incubator (37°C, 5% CO<sub>2</sub>)

Procedure:

- Medium Addition:

- After the Matrigel has solidified, gently add 500  $\mu$ L of pre-warmed complete organoid growth medium to each well.[\[3\]](#) Pipette the medium against the side of the well to avoid disturbing the Matrigel dome.[\[11\]](#)
- Add sterile PBS to any unused wells to maintain humidity.[\[12\]](#)
- Culture Maintenance:
  - Incubate the plate at 37°C with 5% CO<sub>2</sub>.
  - Replace the culture medium every 2-3 days with fresh, pre-warmed medium.[\[11\]](#)[\[12\]](#)
  - Monitor organoid growth using an inverted microscope. Crypts will typically form spherical structures within 24 hours and develop budding structures within 2-4 days.[\[4\]](#)

## IV. Passaging Intestinal Organoids

Organoids should be passaged every 7-10 days to prevent overgrowth and the accumulation of cellular debris within the lumen.[\[4\]](#)[\[11\]](#)

Materials:

- Mature organoid cultures
- Gentle Cell Dissociation Reagent
- Cold DMEM/F-12
- 15 mL conical tubes
- Fresh Matrigel and pre-warmed 24-well plates

Procedure:

- Organoid Harvest:
  - Aspirate the medium from the wells containing the organoids to be passaged.

- Add 1 mL of Gentle Cell Dissociation Reagent to each well and incubate for 1 minute at room temperature.[11]
- Mechanically disrupt the Matrigel dome by pipetting up and down approximately 20 times. [11][12]
- Transfer the organoid suspension to a 15 mL conical tube.
- Dissociation and Washing:
  - Incubate the tube on a rocking platform for 10 minutes at room temperature.[12]
  - Centrifuge at 290 x g for 5 minutes at 4°C.[12]
  - Aspirate the supernatant and resuspend the pellet in 5 mL of cold DMEM/F-12.
  - Vigorously pipette up and down to fragment the organoids.
  - Centrifuge at 200 x g for 5 minutes at 4°C.[13]
- Reseeding:
  - Aspirate the supernatant and resuspend the organoid fragments in fresh, ice-cold Matrigel at the desired split ratio (e.g., 1:4 to 1:6).[3][14]
  - Seed 50 µL domes into a new pre-warmed 24-well plate and continue with the culture protocol as described in sections II and III.

## Data Presentation

The following tables summarize key quantitative data and media formulations for intestinal organoid culture.

Table 1: Quantitative Parameters in Intestinal Organoid Culture

Parameter	Typical Value/Range	Notes
Organoid Forming Efficiency	1-10% from single Lgr5+ cells	Efficiency is highly dependent on the starting cell population and culture conditions.[15]
25% from sorted Lgr5-EGFP <sup>high</sup> cells	Direct sorting of stem cells can significantly improve efficiency. [15]	
Seeding Density	200-500 crypts per 50 µL dome	Optimal density is crucial; too high can deplete nutrients, too low can lack necessary paracrine signaling.[3][6]
Passaging Ratio	1:2 to 1:6	Depends on the growth rate of the organoid line.[4][14]
Time to Maturation	7-10 days	Organoids are typically ready for passaging or experimentation after this period.[4]
Spheroid to Organoid Transition	~13%	Refers to the maturation of initial cell aggregates (spheroids) into structured organoids.[16]
Optimal Spheroid Diameter	> 75 µm	Spheroids of this size are more likely to successfully mature into organoids.[16]

Table 2: Typical Composition of Intestinal Organoid Growth Medium

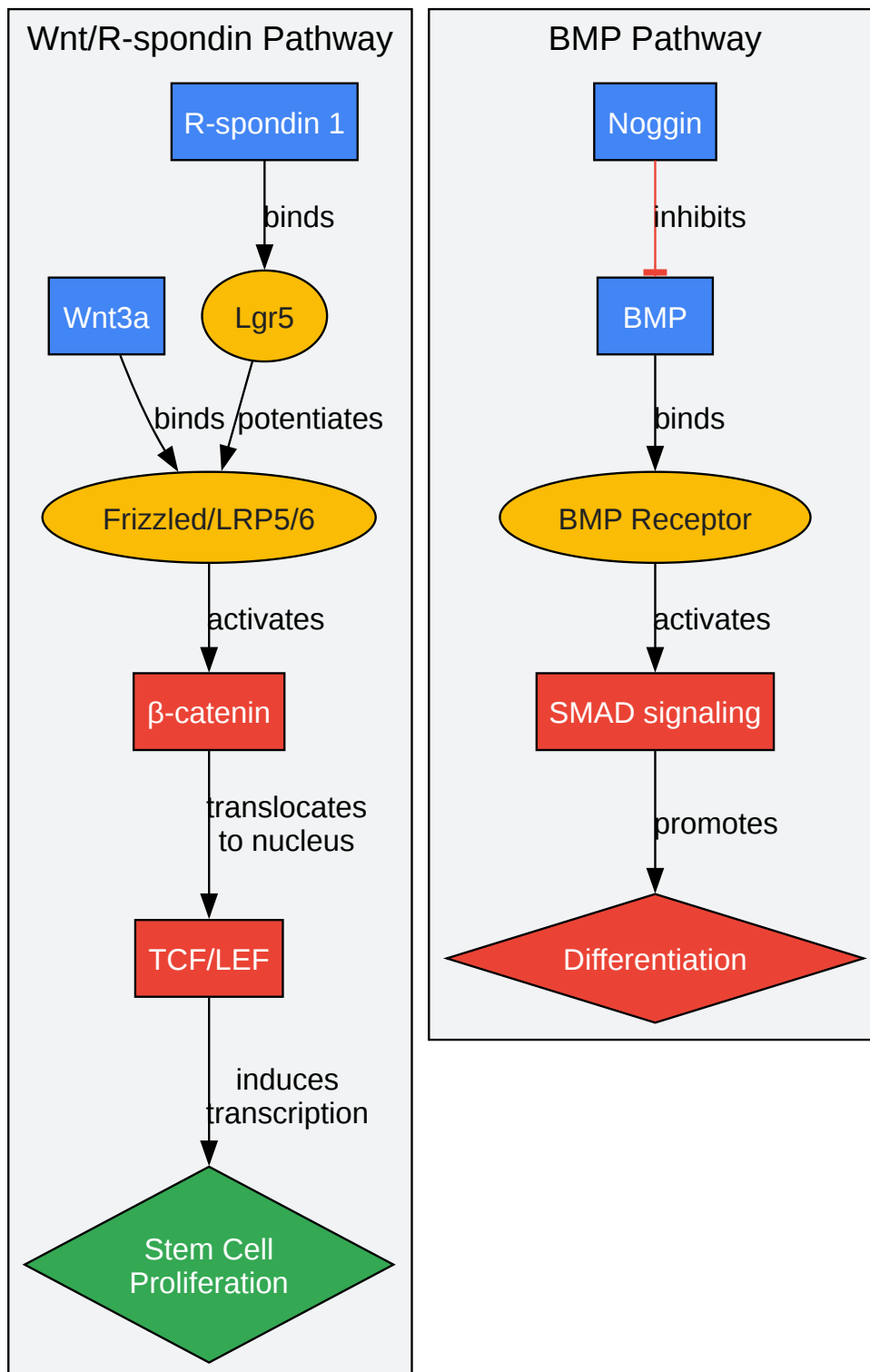
Component	Final Concentration	Purpose
Basal Medium	-	Advanced DMEM/F-12
HEPES	10 mM	Buffering agent
GlutaMAX	2 mM	Stable glutamine source
N-2 Supplement	1x	Supports neuronal cell survival and differentiation
B-27 Supplement	1x	Supports neuronal cell survival and differentiation
N-Acetylcysteine	1 mM	Antioxidant
EGF (Epidermal Growth Factor)	50 ng/mL	Promotes proliferation
Noggin	100 ng/mL	BMP antagonist, maintains stemness[1]
R-spondin 1	500 ng/mL - 1 µg/mL	Potentiates Wnt signaling[1][6]
Wnt3a	100 ng/mL (or 50% conditioned medium)	Activates Wnt pathway, essential for human organoids[2]
Y-27632 (ROCK inhibitor)	10 µM	Added for the first 2-3 days to improve cell survival after dissociation[17]
Primocin/Penicillin-Streptomycin	100 µg/mL / 100 U/mL	Antibiotics to prevent contamination[4][5]

## Mandatory Visualizations

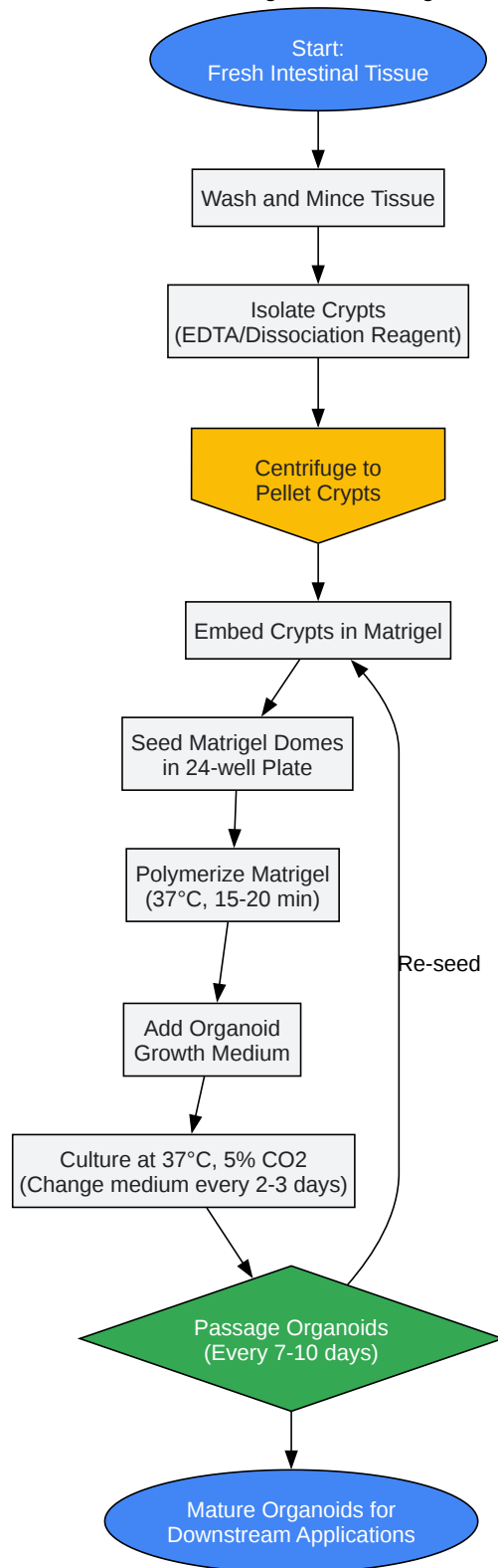
### Signaling Pathways in Intestinal Organoid Culture



## Key Signaling Pathways for Intestinal Stem Cell Maintenance



## Workflow for Generating Intestinal Organoids

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